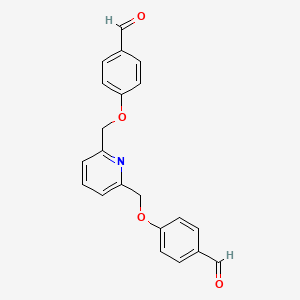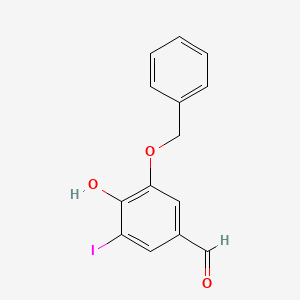
(2S,5R)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a benzyl group and two carboxylic acid ester groups. Its unique stereochemistry and functional groups make it an interesting subject for research and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Esterification: The carboxylic acid groups are esterified using ethanol in the presence of an acid catalyst to form the monoethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester groups into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like benzyl halides or other alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(2S,5R)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S,5R)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dicarboxylic acid derivatives: These compounds share the pyrrolidine ring and carboxylic acid groups but differ in their substituents.
Benzyl-substituted pyrrolidines: These compounds have a benzyl group attached to the pyrrolidine ring but may lack the ester groups.
Uniqueness
(2S,5R)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in asymmetric synthesis and drug development.
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
(2S,5R)-1-benzyl-5-ethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-2-20-15(19)13-9-8-12(14(17)18)16(13)10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13+/m0/s1 |
Clave InChI |
LYSIHBBDEZQRJU-QWHCGFSZSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

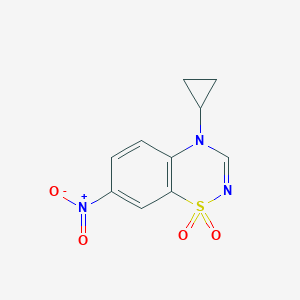
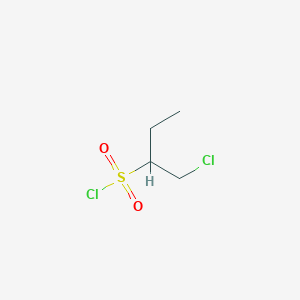
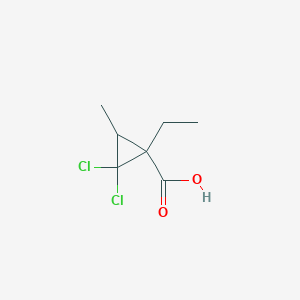
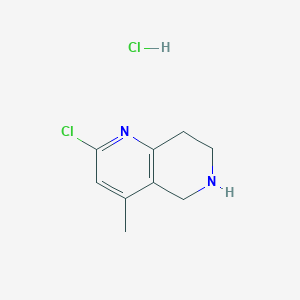

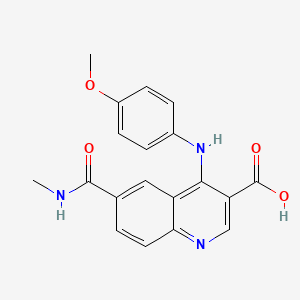
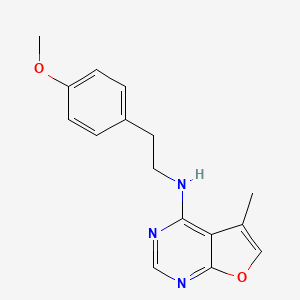
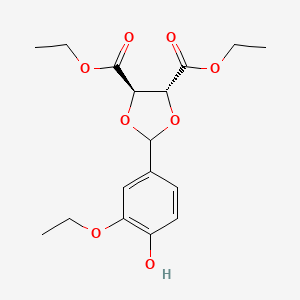
![4-Hydroxy-5-(thiazol-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B8333092.png)
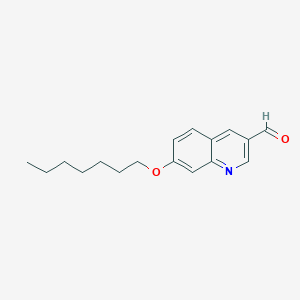
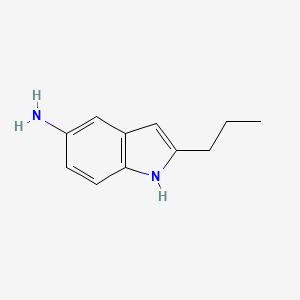
![6'-bromospiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B8333113.png)
